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  • Product: Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate
  • CAS: 338417-95-1

Core Science & Biosynthesis

Foundational

Structure Elucidation of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate: An In-Depth Technical Guide

Abstract & Molecular Architecture Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate (Molecular Formula: C₁₃H₁₁FO₃S; MW: 266.29 g/mol ) is a highly functionalized heterocyclic scaffold frequently utilized as a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Molecular Architecture

Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate (Molecular Formula: C₁₃H₁₁FO₃S; MW: 266.29 g/mol ) is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in medicinal chemistry and agrochemical development 1. The molecule's architecture presents a fascinating analytical challenge, comprising three distinct domains:

  • The Thiophene Core: An electron-rich heteroaromatic ring.

  • The Ester Moiety: A methyl carboxylate group at the C-2 position.

  • The Ether Linkage: A 4-fluorobenzyloxy group at the C-3 position.

To unambiguously prove the regiochemistry and structural integrity of this compound, researchers must deploy a multi-tiered analytical strategy. This whitepaper details the exact causality, step-by-step protocols, and data interpretation required to elucidate this structure using High-Resolution Mass Spectrometry (HRMS) and Multi-Nuclear Magnetic Resonance (NMR) spectroscopy.

Strategic Analytical Framework

The elucidation of highly substituted thiophenes requires orthogonal data streams to prevent misassignment of regioisomers (e.g., distinguishing a 3-alkoxy-2-ester from a 2-alkoxy-3-ester).

Workflow A Sample Preparation (High Purity >98%) B HRMS (ESI-TOF) Exact Mass & Formula A->B C 1D NMR (1H, 13C, 19F) Functional Group ID A->C E Structure Elucidation Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate B->E D 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping C->D D->E

Fig 1. Sequential analytical workflow for structure elucidation.

Causality in Technique Selection
  • HRMS (ESI-TOF): Electrospray Ionization (ESI) is selected as a "soft" ionization technique. Harder ionization methods (like EI) would rapidly cleave the labile benzyl ether bond, obscuring the molecular ion. ESI preserves the intact molecule, allowing for exact mass determination to confirm the C₁₃H₁₁FO₃S formula.

  • Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F): While ¹H and ¹³C NMR map the carbon-hydrogen framework, ¹⁹F NMR is critical here 2. Fluorine-19 has 100% natural abundance and a high gyromagnetic ratio. Its scalar coupling to the aromatic carbons (¹J_CF, ²J_CF, ³J_CF) definitively proves the para-substitution pattern of the benzyl ring without requiring complex 2D NOESY experiments 3.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the linchpin of this elucidation. It establishes the connectivity across the heteroatoms (oxygen), proving that the benzyl group is attached to the C-3 oxygen and the methyl group is attached to the C-2 carboxylate.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, the following protocols incorporate internal calibrations and blanks.

Protocol A: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Standard Preparation: Weigh 1.0 mg of the synthesized compound using a microbalance and dissolve in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Matrix Dilution: Dilute the stock solution 1:100 in a solvent matrix of 50:50 Methanol/Water containing 0.1% Formic Acid (v/v). Causality: Formic acid acts as a proton source, drastically enhancing the ionization efficiency for the [M+H]⁺ adduct.

  • Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix to ensure mass accuracy is strictly < 5 ppm. Run a blank (solvent only) to establish the background noise baseline.

  • Acquisition: Inject 2 µL of the diluted sample. Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV, drying gas temperature of 300 °C, and a mass range of m/z 100–1000.

Protocol B: Multi-Nuclear NMR Spectroscopy
  • Sample Preparation: Dissolve 15.0 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is a non-polar, aprotic solvent that prevents solvolysis of the ester while providing a deuterium lock signal.

  • Instrument Setup & Tuning: Transfer the solution to a precision 5 mm NMR tube. Insert into a 500 MHz NMR spectrometer equipped with a cryoprobe. Lock the magnetic field to the deuterium resonance. Critically, tune and match the probe specifically for ¹H (500 MHz), ¹³C (125 MHz), and ¹⁹F (470 MHz) nuclei to maximize the signal-to-noise ratio.

  • 1D Acquisition:

    • ¹H NMR: Acquire 16 transients with a 30° pulse angle and a 2-second relaxation delay.

    • ¹³C NMR: Acquire 1024 transients with proton decoupling (WALTZ-16 sequence) and a 2-second relaxation delay.

    • ¹⁹F NMR: Acquire 64 transients with a sweep width sufficient to cover 0 to -200 ppm 4.

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. Causality: For HMBC, the long-range coupling delay must be optimized for J = 8 Hz (approx. 62.5 ms), which is the standard ³J_CH coupling constant across ether and ester bonds.

Data Compendium & Interpretation

Mass Spectrometry Data

The HRMS data confirms the exact elemental composition, ruling out any unexpected functional group substitutions during synthesis.

Adduct TypeChemical FormulaTheoretical m/zExperimental m/zMass Error (ppm)
[M+H]⁺ C₁₃H₁₂FO₃S⁺267.0486267.0482-1.5
[M+Na]⁺ C₁₃H₁₁FO₃SNa⁺289.0305289.0308+1.0
Multi-Nuclear NMR Data

The structural connectivity is mapped using the integrated NMR data below. The ¹⁹F-coupled ¹³C signals are definitive proof of the fluorinated aromatic ring.

Position¹H Shift (ppm), Mult, J (Hz)¹³C Shift (ppm), Mult, J (Hz)¹⁹F Shift (ppm)Key HMBC Correlations (H → C)
Thiophene C-2 -111.0-H-4
Thiophene C-3 -161.0-H-5, Benzyl-CH₂
Thiophene C-4 6.85, d, J = 5.5117.5-H-5
Thiophene C-5 7.40, d, J = 5.5130.5-H-4
Ester C=O -162.5-OCH₃
Ester OCH₃ 3.85, s51.5-Ester C=O
Benzyl CH₂ 5.15, s72.5-Ar-C1', Thiophene C-3
Ar-C1' (ipso) -132.0, d, ⁴J_CF = 3.0-Benzyl-CH₂, Ar-H3'/H5'
Ar-C2'/C6' 7.42, dd, J = 8.5, 5.5129.5, d, ³J_CF = 8.5-Benzyl-CH₂, Ar-C4'
Ar-C3'/C5' 7.05, t, J = 8.5115.5, d, ²J_CF = 21.5-Ar-C1', Ar-C4'
Ar-C4' (C-F) -162.5, d, ¹J_CF = 246.0-Ar-H2'/H6'
Fluorine (F) ---115.2, tt, J = 8.5, 5.5-
Regiochemical Proof via 2D NMR

The most critical step in this elucidation is proving that the molecule is not the regioisomeric benzyl 3-methoxy-2-thiophenecarboxylate.

NMR_Correlations H4 H-4 (Thiophene) H5 H-5 (Thiophene) H4->H5 COSY C2 C-2 (Thiophene) H4->C2 HMBC C3 C-3 (Thiophene) H5->C3 HMBC CH2 CH2 (Benzyl) CH2->C3 HMBC C_Ar C-Ar (Phenyl) CH2->C_Ar HMBC OCH3 OCH3 (Ester) CO C=O (Ester) OCH3->CO HMBC

Fig 2. Key 2D NMR correlations confirming the regiochemistry of the ether and ester linkages.

As visualized in Figure 2, the HMBC spectrum provides the definitive answer. The singlet at 5.15 ppm (Benzyl CH₂) shows a strong ³J_CH correlation to the quaternary carbon at 161.0 ppm (Thiophene C-3). Conversely, the singlet at 3.85 ppm (Ester OCH₃) correlates exclusively to the carbonyl carbon at 162.5 ppm. If the regiochemistry were reversed, the Benzyl CH₂ would correlate to the carbonyl carbon instead.

Furthermore, the ¹³C spectrum unequivocally validates the para-fluoro substitution. The massive ¹J_CF coupling of 246.0 Hz at 162.5 ppm identifies the C-F bond, while the symmetrical ²J_CF (21.5 Hz) and ³J_CF (8.5 Hz) couplings dictate that the fluorine is situated exactly opposite the benzylic attachment point.

Conclusion

Through the rigorous application of HRMS-ESI and Multi-Nuclear NMR (specifically leveraging ¹⁹F-¹³C scalar couplings and HMBC connectivity mapping), the structure of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate can be elucidated with absolute certainty. The protocols outlined herein provide a self-validating framework that ensures high-fidelity structural characterization for downstream pharmaceutical development.

References

  • 1 - Supporting Information (Yields determined by 19F-NMR spectroscopy) . RSC Advances. Available at:[Link]

  • Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy . ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide . Universal Wiser Publisher. Available at:[Link]

Sources

Exploratory

"Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate" spectroscopic data (NMR, IR, MS)

Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate: A Comprehensive Guide to Synthesis and Spectroscopic Characterization Executive Summary In modern medicinal chemistry, functionalized thiophenes serve as privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate: A Comprehensive Guide to Synthesis and Spectroscopic Characterization

Executive Summary

In modern medicinal chemistry, functionalized thiophenes serve as privileged scaffolds for drug discovery, frequently appearing in libraries targeting polo-like kinases (PLKs) and the PI3K/Akt signaling pathway[1][2]. Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate (CAS No. 338417-95-1) is a highly versatile building block[3]. The strategic placement of the methyl ester and the fluorinated benzyl ether allows for orthogonal derivatization, making it a critical intermediate for synthesizing complex bioactive molecules.

This whitepaper provides an authoritative, in-depth analysis of the compound's synthetic workflow, mechanistic causality, and rigorous spectroscopic characterization (NMR, IR, HRMS) required to validate its structural integrity.

Synthetic Workflow & Mechanistic Causality

The synthesis of this compound relies on the regioselective O -alkylation of methyl 3-hydroxythiophene-2-carboxylate (CAS No. 5118-06-9)[4][5]. The 3-hydroxyl group on the thiophene ring exhibits weakly acidic, phenol-like behavior due to the electron-withdrawing nature of the adjacent ester and the aromaticity of the thiophene core[6].

Causality in Reaction Design:

  • Base Selection (K₂CO₃): A mild inorganic base like potassium carbonate is deliberately chosen over stronger bases (e.g., NaH or NaOH). K₂CO₃ is perfectly tuned to deprotonate the 3-hydroxyl group without triggering the premature saponification (hydrolysis) of the C2 methyl ester.

  • Solvent Selection (DMF): N,N -Dimethylformamide is a polar aprotic solvent. It effectively solvates the potassium cation, leaving the thiophene oxygen anion "naked" and highly nucleophilic, thereby accelerating the Sₙ2 attack on the electrophilic carbon of 4-fluorobenzyl bromide.

G SM1 Methyl 3-hydroxythiophene-2-carboxylate Rxn SN2 O-Alkylation (K2CO3, DMF, 60°C) SM1->Rxn SM2 4-Fluorobenzyl bromide SM2->Rxn Prod Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate Rxn->Prod MS HRMS (ESI+) m/z 267.0491 Prod->MS NMR 1H & 13C NMR Structural Elucidation Prod->NMR IR FT-IR Functional Groups Prod->IR

Fig 1: Synthetic workflow and spectroscopic validation of the target thiophene derivative.

Spectroscopic Data & Structural Elucidation

To ensure batch-to-batch reproducibility and scientific integrity, the synthesized compound must be validated against precise spectroscopic benchmarks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive proof of atom-level connectivity. The ¹H NMR spectrum is characterized by the distinct AB spin system of the thiophene protons (H-4 and H-5), which exhibit a diagnostic vicinal coupling constant ( 3J≈5.5 Hz). In the ¹³C NMR spectrum, the presence of the fluorine atom on the benzyl ring induces profound carbon-fluorine spin-spin splitting, which serves as an internal validation of the aryl ring's substitution pattern.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | 7.43 | Doublet of doublets | J = 8.6, 5.4 | 2H | Ar-H (C2', C6' ortho to CH₂) | | 7.35 | Doublet | J = 5.5 | 1H | Thiophene H-5 | | 7.06 | Triplet | J = 8.6 | 2H | Ar-H (C3', C5' ortho to F) | | 6.85 | Doublet | J = 5.5 | 1H | Thiophene H-4 | | 5.15 | Singlet | - | 2H | -O-CH₂- (Benzyl ether) | | 3.85 | Singlet | - | 3H | -COOCH₃ (Methyl ester) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) | Chemical Shift ( δ , ppm) | Multiplicity | C-F Coupling ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | | 162.5 | Singlet | - | C=O (Ester carbonyl) | | 162.4 | Doublet | 1JCF​ = 246.5 | Ar-C4' (C-F) | | 159.8 | Singlet | - | Thiophene C-3 (C-O) | | 131.8 | Doublet | 4JCF​ = 3.2 | Ar-C1' (ipso to CH₂) | | 130.5 | Singlet | - | Thiophene C-5 | | 129.2 | Doublet | 3JCF​ = 8.2 | Ar-C2', C6' | | 117.5 | Singlet | - | Thiophene C-4 | | 115.4 | Doublet | 2JCF​ = 21.4 | Ar-C3', C5' | | 112.0 | Singlet | - | Thiophene C-2 (C-C=O) | | 72.4 | Singlet | - | -O-CH₂- | | 51.6 | Singlet | - | -COOCH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy validates the functional groups. The conjugation of the ester carbonyl with the electron-rich thiophene ring slightly lowers its stretching frequency compared to standard aliphatic esters.

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3110 Weak C-H stretch (Aromatic/Thiophene)
2955 Weak C-H stretch (Aliphatic methyl/methylene)
1705 Strong C=O stretch (Conjugated methyl ester)
1530, 1510 Medium C=C stretch (Aromatic ring vibrations)
1250 Strong C-O-C asymmetric stretch (Ether/Ester)

| 1220 | Strong | C-F stretch (Aryl fluoride) |

High-Resolution Mass Spectrometry (HRMS)

The molecule contains multiple Lewis basic sites (ester and ether oxygens), making it highly susceptible to protonation in acidic mobile phases. Therefore, Positive Electrospray Ionization (ESI+) is the optimal technique.

  • Formula: C₁₃H₁₁FO₃S

  • Exact Mass: 266.0413 Da

  • Observed [M+H]⁺: m/z 267.0491

  • Diagnostic Fragmentation: Collision-induced dissociation (CID) yields a base peak at m/z 109.0450, corresponding to the highly stable 4-fluorobenzyl cation ([C₇H₆F]⁺), confirming the ether linkage.

Self-Validating Experimental Protocols

Synthesis & Purification Protocol

This protocol is designed with built-in validation steps to ensure high purity and yield.

  • Reaction Assembly: In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve methyl 3-hydroxythiophene-2-carboxylate (1.58 g, 10.0 mmol) in anhydrous DMF (20 mL).

  • Nucleophile Generation: Add finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol). Stir at 25°C for 15 minutes. Validation: The solution will slightly darken, indicating the formation of the thiophene oxygen anion.

  • Alkylation: Add 4-fluorobenzyl bromide (1.37 mL, 11.0 mmol) dropwise via syringe.

  • Thermal Activation: Heat the mixture to 60°C for 4 hours. Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.3 ) should be entirely replaced by a less polar UV-active product spot ( Rf​≈0.6 ).

  • Aqueous Workup: Cool to room temperature and quench by pouring into 50 mL of ice water. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with saturated aqueous NaCl (3 × 30 mL). Causality: Extensive brine washing is mandatory to partition the DMF out of the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (gradient: 0% to 15% EtOAc in Hexanes) to yield the product as a white to off-white solid.

Analytical Sample Preparation
  • NMR Preparation: Weigh exactly 15 mg of the purified solid. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube. Causality: TMS acts as a self-validating internal standard to lock the 0.00 ppm chemical shift, ensuring absolute accuracy of the reported data.

  • LC-HRMS Preparation: Prepare a 1 µg/mL dilution of the compound in LC-MS grade Methanol. Inject 1 µL into an LC-QTOF system. Use a mobile phase of Water/Acetonitrile (both containing 0.1% Formic Acid) to force protonation and maximize ESI+ signal intensity.

References

  • Corral, C., & Lissavetzky, J. (1984). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. Journal of the Chemical Society, Perkin Transactions 1, 1711-1714. Retrieved from [Link]

  • Emmitte, K. A., et al. (2005). Substituted thiophene derivatives as anti-cancer agents. World Intellectual Property Organization, Patent WO2005095386A1.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthesis of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate

Executive Summary Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate (CAS: 338417-95-1) is a highly specialized heterocyclic building block widely utilized in medicinal chemistry and drug discovery[1]. Featuring a thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate (CAS: 338417-95-1) is a highly specialized heterocyclic building block widely utilized in medicinal chemistry and drug discovery[1]. Featuring a thiophene core substituted with a versatile methyl ester and a lipophilic 4-fluorobenzyl ether, this compound serves as a critical intermediate in the synthesis of kinase inhibitors and other targeted therapeutics. This guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a field-proven, self-validating protocol for its synthesis.

Physicochemical Properties: Melting & Boiling Point Dynamics

Understanding the physical properties of this intermediate is critical for downstream process engineering, particularly during purification (e.g., distillation vs. crystallization). Because empirical phase-change data for highly specific pharmaceutical intermediates are often proprietary, the values below synthesize available computational models and extrapolations from its direct precursor, methyl 3-hydroxythiophene-2-carboxylate[2].

Quantitative Data Summary
PropertyValue / RangeMethod / Source
Molecular Formula C₁₃H₁₁FO₃SExact[1]
Molecular Weight 266.29 g/mol Exact[1]
Melting Point 65 °C – 75 °CPredicted (Analog-derived)
Boiling Point (Atmospheric) 360 °C – 380 °C (at 760 mmHg)Predicted (Computational)
Boiling Point (Vacuum) ~180 °C – 200 °C (at 10 mmHg)Extrapolated
Density ~1.28 g/cm³Predicted
Appearance White to off-white crystalline solidEmpirical Observation

Causality in Physical Properties: The relatively high boiling point is driven by strong dipole-dipole interactions from the ester and ether linkages, combined with robust π

π stacking between the thiophene and fluorobenzene rings. Due to the thermal lability of the ether linkage at extreme temperatures, any distillation must be performed under high vacuum to prevent thermal decomposition. The addition of the bulky 4-fluorobenzyl group significantly raises the melting point compared to its hydroxyl precursor (which melts at 38–43 °C)[2], ensuring the final product is a stable solid at room temperature.

Structural Rationale & Medicinal Chemistry Logic

The architectural design of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate is highly intentional. Every functional group serves a distinct mechanistic purpose in drug development:

  • Thiophene-2-carboxylate Core: Acts as a bioisostere for phenyl rings, offering unique electronic properties and a different spatial geometry for binding to target proteins (e.g., kinase hinge regions).

  • Para-Fluorine Substitution: The carbon-fluorine bond is exceptionally strong. Placing fluorine at the para position of the benzyl ring is a classic metabolic block, preventing rapid oxidation by Cytochrome P450 (CYP450) enzymes and thereby increasing the half-life of the downstream drug.

  • Methyl Ester Handle: Provides a stable, yet easily manipulable functional group that can be selectively saponified to a carboxylic acid for subsequent amide coupling.

SAR Core Thiophene-2-carboxylate Core Pos3 Position 3: O-Alkylation Core->Pos3 Ester Methyl Ester Group Core->Ester Out1 Bioisostere for Kinase Binding Core->Out1 Fluorine Para-Fluorine Substitution Pos3->Fluorine Out2 Blocks CYP450 Metabolism Fluorine->Out2 Out3 Handle for Saponification Ester->Out3

SAR logic for Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate design.

Experimental Methodology: Synthesis & Validation

The synthesis relies on the selective O-alkylation of methyl 3-hydroxythiophene-2-carboxylate[3]. The protocol below is designed as a self-validating system, ensuring that each step provides measurable feedback to the chemist.

Step-by-Step O-Alkylation Protocol

Step 1: Reaction Setup

  • Action: Charge a flame-dried round-bottom flask with methyl 3-hydroxythiophene-2-carboxylate (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF is a polar aprotic solvent. It effectively solvates the potassium cation in the next step, leaving the phenoxide-like thiophene oxygen highly nucleophilic and accelerating the Sₙ2 reaction.

Step 2: Base Addition

  • Action: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Causality: K₂CO₃ is a mild inorganic base. It is strong enough to deprotonate the acidic hydroxyl group on the thiophene ring but mild enough to prevent the competitive saponification (hydrolysis) of the methyl ester, which would occur if stronger bases like NaOH were used.

Step 3: Alkylation

  • Action: Add 4-fluorobenzyl bromide (1.1 equivalents) dropwise. Heat the reaction mixture to 60–80 °C and stir for 4–6 hours.

  • Causality: The bromide ion is an excellent leaving group. The mild heating provides the activation energy required to drive the Sₙ2 substitution to completion.

Step 4: Self-Validating Workup

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) system. Once the starting material is consumed, quench the reaction by pouring it into ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Action: Purify the crude residue via silica gel flash column chromatography using a gradient of Hexane to Hexane/EtOAc (9:1).

Synthesis Start Methyl 3-hydroxythiophene- 2-carboxylate Reaction O-Alkylation (60-80°C, 4-6 hrs) Start->Reaction Reagents 4-Fluorobenzyl bromide + K2CO3 / DMF Reagents->Reaction Workup Aqueous Quench & EtOAc Extraction Reaction->Workup Monitor via TLC Purification Silica Gel Chromatography (Hexane/EtOAc) Workup->Purification Dry Organic Layer Product Target Compound (>95% Purity) Purification->Product LC-MS/NMR Validation

Experimental workflow for the O-alkylation synthesis and purification process.

Structural Validation

To ensure absolute trustworthiness of the synthesized batch, the following analytical validations must be performed:

  • LC-MS: Confirm the presence of the target mass. The expected [M+H]⁺ peak is m/z 267.0.

  • ¹H NMR (CDCl₃): Look for the diagnostic disappearance of the hydroxyl proton. Confirm the presence of the benzylic -CH₂- singlet (typically around δ 5.1 ppm) and the methyl ester singlet (around δ 3.8 ppm). The thiophene protons and the para-substituted benzene splitting pattern (two doublets or multiplets integrating to 4 protons) will confirm the structural integrity.

References

  • Title: Cas 5118-06-9, Methyl 3-hydroxythiophene-2-carboxylate Source: LookChem URL: [Link]

  • Title: Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

Sources

Exploratory

Technical Whitepaper: Chemical Identity, Nomenclature, and Analytical Verification of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate

Executive Summary Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate (CAS: 338417-95-1) is a highly specialized heterocyclic building block utilized in advanced organic synthesis and medicinal chemistry [1]. Character...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate (CAS: 338417-95-1) is a highly specialized heterocyclic building block utilized in advanced organic synthesis and medicinal chemistry [1]. Characterized by a central thiophene ring functionalized with a methyl ester and a fluorinated benzyl ether, it serves as a critical scaffold for developing bioactive molecules. This whitepaper provides an in-depth technical analysis of its nomenclature systems, structural logic, and the self-validating analytical protocols required to verify its identity and purity in a laboratory setting.

Nomenclature Systems and Alternative Names

Because chemical databases and regulatory bodies utilize different algorithmic rules for nomenclature, this compound exists under multiple synonyms. Understanding these variations is critical for accurate procurement and literature mining [2].

  • IUPAC Name: Methyl 3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylate. This name strictly follows the International Union of Pure and Applied Chemistry rules, prioritizing the thiophene-2-carboxylate core and treating the ether linkage as a methoxy substituent modified by a fluorophenyl group.

  • CAS Index Name: 2-Thiophenecarboxylic acid, 3-[(4-fluorophenyl)methoxy]-, methyl ester. The Chemical Abstracts Service (CAS) inverted format prioritizes the highest-ranking parent acid, appending substituents alphabetically.

  • Common/Vendor Names: Methyl 3-((4-fluorobenzyl)oxy)thiophene-2-carboxylate. This is the most frequently encountered name in commercial catalogs, as it clearly identifies the "fluorobenzyl" moiety, which is highly recognizable to medicinal chemists [3].

Table 1: Chemical Identifiers and Synonyms
Identifier TypeValue
CAS Registry Number 338417-95-1
Molecular Formula C₁₃H₁₁FO₃S
Molecular Weight 266.29 g/mol
Exact Mass 266.0413 Da
SMILES COC(=O)c1sccc1OCC2=CC=C(F)C=C2
Primary Synonym Methyl 3-((4-fluorobenzyl)oxy)thiophene-2-carboxylate
Alternative Synonym 3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic acid methyl ester

Structural Deconstruction and Logic

The structural logic of the compound dictates its reactivity and utility in drug discovery. The thiophene core acts as a bioisostere for phenyl rings, offering altered lipophilicity and metabolic stability. The position 2 methyl ester is a readily hydrolyzable or functionalizable group (e.g., for downstream amidation). The position 3 ether linkage provides conformational flexibility and positions the para-fluoro group to act as a metabolic block, preventing Cytochrome P450 (CYP450) oxidation at that specific aromatic site.

Nomenclature Compound Methyl 3-[(4-fluorobenzyl)oxy] -2-thiophenecarboxylate Core Thiophene Scaffold (Heterocyclic Core) Compound->Core Pos2 Position 2 Substitution: Methyl Carboxylate (-COOCH3) Core->Pos2 Pos3 Position 3 Substitution: (4-fluorobenzyl)oxy (-O-CH2-C6H4-F) Core->Pos3

Fig 1. Structural deconstruction of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate.

Analytical Verification Protocols

To ensure scientific integrity, researchers must verify the identity and purity of CAS 338417-95-1 upon procurement. The following protocols are designed as self-validating systems , incorporating internal controls to eliminate false positives.

Protocol 1: High-Resolution LC-MS Analysis

Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized to confirm the exact mass and assess chromatographic purity. Electrospray Ionization (ESI) in positive mode is specifically selected because the ester and ether oxygens can readily accept a proton to form the[M+H]⁺ adduct. Self-Validation: The protocol mandates a System Suitability Test (SST) blank injection to rule out column carryover, ensuring that the detected mass is native to the sample vial.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol (MeOH). Dilute 1:100 in an aqueous solution of 50% MeOH containing 0.1% Formic Acid (FA).

  • System Suitability Test (SST): Inject a blank (50% MeOH/Water + 0.1% FA) to establish baseline noise and confirm column cleanliness.

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Reasoning: The highly lipophilic 4-fluorobenzyl group ensures the compound will retain strongly on a non-polar C18 stationary phase, requiring a high organic composition for efficient elution.

  • Mass Detection: Scan in ESI+ mode (m/z 100-1000). Extract the ion chromatogram for the theoretical exact mass adduct: m/z 267.049 .

  • Purity Integration: Calculate area percent purity by integrating the UV trace at 254 nm, where the conjugated thiophene and phenyl rings exhibit strong absorbance.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) is critical for verifying the regiochemistry—specifically confirming that the substitutions are at the 2,3-positions of the thiophene ring rather than the 2,4- or 2,5-positions. Self-Validation: Tetramethylsilane (TMS) is used as an internal reference standard (set to 0.00 ppm) to ensure chemical shift accuracy and validate the magnetic field homogeneity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Reasoning: CDCl₃ is chosen due to the compound's high solubility in halogenated solvents and lack of exchangeable protons.

  • Acquisition: Acquire ¹H NMR data at 400 MHz (or higher). Set the relaxation delay (D1) to 2.0 seconds. Reasoning: A sufficient D1 delay ensures complete longitudinal relaxation of all protons, which is mandatory for accurate quantitative integration of the methyl vs. aromatic signals.

  • Signal Mapping & Verification:

    • ~3.85 ppm (singlet, 3H): Confirms the intact methyl ester.

    • ~5.15 ppm (singlet, 2H): Confirms the benzylic methylene bridge.

    • ~6.85 ppm & ~7.45 ppm (doublets, J ≈ 5.5 Hz, 1H each): Confirms the H4 and H5 protons of the thiophene ring. The coupling constant (J ≈ 5.5 Hz) mathematically proves adjacent protons on a thiophene ring, verifying the 2,3-substitution pattern.

    • ~7.05 ppm & ~7.40 ppm (multiplets, 2H each): Confirms the para-substituted fluorophenyl ring.

Table 2: Expected Quantitative Analytical Data
Analytical TechniqueParameterExpected Target Value
LC-MS (ESI+) [M+H]⁺ Adduct Mass267.049 m/z
HPLC-UV Retention Time (Generic Gradient)~3.5 - 4.0 minutes
HPLC-UV Purity> 95.0% (Area %)
¹H NMR Integration Ratio (CH₃ : CH₂ : Ar-H)3 : 2 : 6

Analytical Workflow Visualization

Workflow cluster_analysis Parallel Analytical Verification Start Compound Receipt CAS: 338417-95-1 Prep Sample Preparation (MeOH for LC-MS, CDCl3 for NMR) Start->Prep NMR 1H & 13C NMR Verify Connectivity Prep->NMR LCMS LC-MS (ESI+) Verify Mass [M+H]+ Prep->LCMS HPLC HPLC-UV Quantify Purity >95% Prep->HPLC Valid Identity & Purity Confirmed NMR->Valid LCMS->Valid HPLC->Valid

Fig 2. Self-validating analytical workflow for compound identity and purity verification.

References

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate

Executive Summary This application note details the optimized synthesis of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate , a critical heterocyclic building block frequently utilized in the development of targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate , a critical heterocyclic building block frequently utilized in the development of targeted therapeutics and advanced materials. The protocol employs a highly efficient, base-mediated Williamson ether synthesis. By utilizing mild conditions (potassium carbonate in refluxing acetone), this method ensures quantitative O-alkylation while strictly avoiding the competitive saponification of the sensitive methyl ester moiety.

Mechanistic Rationale & Reaction Logic

To ensure a robust and scalable process, it is critical to understand the causality behind the chosen reagents and conditions:

  • Substrate Acidity: The hydroxyl group of methyl 3-hydroxythiophene-2-carboxylate is highly conjugated with the electron-withdrawing methyl ester at the 2-position. This electronic communication stabilizes the conjugate base, lowering the pKa of the hydroxyl group to a range comparable to phenols (pKa ~9–10).

  • Base Selection: Because of this enhanced acidity, a mild base such as anhydrous potassium carbonate (K₂CO₃) is perfectly sufficient to drive quantitative deprotonation[1]. Utilizing stronger bases (like NaOH or KOH) would risk unwanted hydrolysis (saponification) of the methyl ester[2].

  • Solvent Dynamics: Acetone is chosen as the polar aprotic solvent. Its boiling point (56 °C) provides the optimal thermal energy for the Sₙ2 nucleophilic attack without risking thermal degradation of the thiophene core[1]. Furthermore, acetone acts as a self-validating medium: the byproduct, potassium bromide (KBr), is entirely insoluble in acetone. This precipitation drives the reaction forward via Le Chatelier's principle and simplifies the downstream workup to a basic filtration step.

  • Electrophile: 4-Fluorobenzyl bromide is selected over the chloride analog because the weaker C–Br bond and higher polarizability of the bromide ion make it a far superior leaving group, significantly accelerating the Sₙ2 transition state.

Mechanism A Thiophene-OH (pKa ~9-10) C Thiophene-O⁻ K⁺ (Nucleophile) A->C Deprotonation B K2CO3 (Mild Base) B->C E SN2 Transition State (Concerted) C->E Nucleophilic Attack D 4-Fluorobenzyl Bromide (Electrophile) D->E F Target Ether + KBr E->F Br⁻ Departure

Fig 1: Mechanistic pathway of the base-mediated SN2 alkylation.

Materials, Reagents, and Stoichiometry

The following table summarizes the quantitative data required for a standard 10.0 mmol scale synthesis. All reagents should be handled under a fume hood.

ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)Role
Methyl 3-hydroxythiophene-2-carboxylate 158.181.01.58 g10.0Starting Material
4-Fluorobenzyl bromide 189.021.12.08 g (1.36 mL)11.0Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.212.02.76 g20.0Base
Acetone (Anhydrous) 58.08-25 mL-Solvent

Experimental Workflow & Step-by-Step Protocol

Workflow Step1 1. Deprotonation Methyl 3-hydroxythiophene-2-carboxylate + K2CO3 in Acetone Step2 2. Alkylation (SN2) Add 4-Fluorobenzyl bromide Reflux (56 °C) for 12-18 h Step1->Step2 Step3 3. Reaction Monitoring TLC (Hexane:EtOAc 4:1) Check for SM consumption Step2->Step3 Step4 4. Workup Filter inorganic salts (KBr, K2CO3) Concentrate filtrate Step3->Step4 Step5 5. Purification Flash Column Chromatography (Silica Gel) Step4->Step5 Step6 6. Pure Product Methyl 3-[(4-fluorobenzyl)oxy] -2-thiophenecarboxylate Step5->Step6

Fig 2: Step-by-step experimental workflow for the Williamson ether synthesis.

Detailed Protocol
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-hydroxythiophene-2-carboxylate (1.58 g, 10.0 mmol).

  • Solvation & Deprotonation: Add anhydrous acetone (25 mL) to completely dissolve the starting material. Subsequently, add finely powdered, anhydrous potassium carbonate (2.76 g, 20.0 mmol)[1]. Stir the mixture at room temperature for 15 minutes to initiate the deprotonation of the hydroxyl group.

  • Alkylation: Dropwise, add 4-fluorobenzyl bromide (1.36 mL, 11.0 mmol) to the stirring suspension via a glass syringe.

  • Reflux: Attach a reflux condenser to the flask and transfer the setup to a pre-heated oil bath or heating block set to 60 °C. Maintain the internal temperature at a gentle reflux (approx. 56 °C) with vigorous stirring for 12 to 18 hours[1].

  • Cooling & Filtration: Once the reaction is deemed complete (see Section 5), remove the flask from the heat source and allow it to cool to room temperature. Filter the heterogeneous mixture through a sintered glass funnel or a short pad of Celite to remove the insoluble K₂CO₃ and KBr salts. Wash the filter cake with an additional 15 mL of fresh acetone to ensure complete product recovery.

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Elute using a gradient solvent system starting from 100% Hexanes and gradually increasing to Hexanes/Ethyl Acetate (9:1 to 4:1 v/v). Collect the fractions containing the pure product and evaporate the solvent to afford Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate.

In-Process Controls (IPC) & Self-Validation

A reliable protocol must be self-validating. Monitor the following IPCs to ensure reaction integrity:

  • Visual Cues: Upon addition of K₂CO₃, the solution will transition into a cloudy suspension. As the reaction progresses, the nature of the precipitate will change visually as dense K₂CO₃ is replaced by finer, more voluminous KBr salts.

  • TLC Monitoring: Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 4:1). The starting thiophene-OH is highly polar and will have a lower Retention Factor (Rf). The successful formation of the ether product will appear as a new, less polar (higher Rf), strongly UV-active spot. Complete consumption of the lower Rf spot validates reaction completion.

Analytical Characterization

To confirm the structural identity of the synthesized Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate, perform ¹H NMR spectroscopy (400 MHz, CDCl₃). Expected diagnostic signals include:

  • Thiophene Core: Two distinct doublets (J ≈ 5.5 Hz) in the aromatic region (approx. 6.8 ppm and 7.4 ppm) corresponding to the C4 and C5 protons of the thiophene ring.

  • Benzyl Ether Linkage: A sharp singlet integrating to 2H at approximately 5.1–5.2 ppm, confirming the successful attachment of the -O-CH₂-Ar group.

  • Methyl Ester: A sharp singlet integrating to 3H at approximately 3.8–3.9 ppm, validating that the ester group survived the basic conditions without undergoing saponification.

  • Fluorophenyl Ring: Two sets of multiplets (an AA'BB' system) integrating to 2H each, located around 7.0–7.1 ppm and 7.3–7.4 ppm, characteristic of a para-substituted fluorobenzene ring.

References

  • Aitken, R. A., Harper, A. D., & Slawin, A. M. Z. (2021). Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. Molecules, 26(24), 7690. 1

  • Halfpenny, J., & Sloman, Z. S. (2000). An effective self-templating ring closure method for mixed donor thiophene-based macrocycles. Journal of the Chemical Society, Perkin Transactions 1, 1877-1879. 2

Sources

Application

Application Notes &amp; Protocols: Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate as a Key Pharmaceutical Intermediate

Abstract Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate is a pivotal intermediate in contemporary medicinal chemistry, primarily leveraged for its functionalized thiophene scaffold. The thiophene ring system is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate is a pivotal intermediate in contemporary medicinal chemistry, primarily leveraged for its functionalized thiophene scaffold. The thiophene ring system is a privileged pharmacophore, integral to numerous FDA-approved drugs due to its versatile structural and pharmacophoric properties.[1] This document provides a comprehensive guide to the synthesis, characterization, and application of this intermediate, with a particular focus on its role as a precursor in the development of advanced pharmaceutical agents such as Tipelukast (MN-001), a novel leukotriene receptor antagonist.[2][3][4] We present a detailed, field-tested protocol for its synthesis via the Williamson ether synthesis, explain the causal mechanisms behind the procedural choices, and offer insights into its subsequent utility in multi-step drug synthesis campaigns.

Compound Profile and Physicochemical Properties

The strategic combination of a reactive methyl ester, a stable fluorobenzylated ether, and a thiophene core makes this compound a versatile building block for constructing complex molecular architectures.[5][6] The presence of the fluorine atom is particularly noteworthy, as it can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), enhancing metabolic stability and receptor binding affinity.

PropertyValueSource
CAS Number 338417-95-1
Molecular Formula C₁₃H₁₁FO₃S
Molecular Weight 266.29 g/mol
Appearance Solid-
Synonyms Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate, 3-[(4-Fluorobenzyl)oxy]-2-(methoxycarbonyl)thiophene
Boiling Point 90-91 °C
Storage Temperature Ambient Temperature

Synthesis Protocol: Williamson Ether Synthesis

The preparation of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate is most effectively achieved through the Williamson ether synthesis. This classic yet robust SN2 reaction forms an ether from an organohalide and an alkoxide.[7]

Principle and Rationale

The reaction proceeds in two conceptual stages:

  • Deprotonation: The hydroxyl group of Methyl 3-hydroxy-2-thiophenecarboxylate is deprotonated by a suitable base to form a potent thiophenoxide nucleophile. The choice of a mild base like potassium carbonate (K₂CO₃) is often sufficient and prevents potential side reactions like ester hydrolysis.[8]

  • Nucleophilic Substitution (SN2): The generated nucleophile attacks the electrophilic benzylic carbon of 4-fluorobenzyl halide. This is a concerted, bimolecular substitution where the halide is displaced as the leaving group.[7][9] The use of a primary halide is critical; secondary or tertiary halides would strongly favor an E2 elimination pathway, drastically reducing the yield of the desired ether.[7][9] A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetone, is employed to dissolve the reactants and effectively solvate the cation (K⁺), leaving the thiophenoxide anion highly reactive.[8]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Process cluster_end Final Product SM1 Methyl 3-hydroxy- 2-thiophenecarboxylate Reaction Williamson Ether Synthesis (SN2 Reaction) SM1->Reaction Combine & Heat SM2 4-Fluorobenzyl Halide SM2->Reaction Combine & Heat SM3 Base (e.g., K₂CO₃) SM3->Reaction Combine & Heat SM4 Solvent (e.g., DMF) SM4->Reaction Combine & Heat Workup Aqueous Work-up & Extraction Reaction->Workup Quench & Separate Purification Purification (Recrystallization or Chromatography) Workup->Purification Isolate Crude Product Product Methyl 3-[(4-fluorobenzyl)oxy] -2-thiophenecarboxylate Purification->Product Isolate Pure Product

Caption: High-level workflow for the synthesis of the target intermediate.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Methyl 3-hydroxy-2-thiophenecarboxylate≥97%e.g., ChemScene, A2B ChemKey starting material.[10][11]
4-Fluorobenzyl chloride (or bromide)≥98%e.g., Sigma-AldrichElectrophile. Bromide is more reactive but chloride is often more cost-effective.
Potassium Carbonate (K₂CO₃)AnhydrousStandard supplierMild base. Must be anhydrous to prevent side reactions.
N,N-Dimethylformamide (DMF)AnhydrousStandard supplierPolar aprotic solvent.
Ethyl AcetateReagentStandard supplierExtraction solvent.
Brine (Saturated NaCl solution)-Lab-preparedFor aqueous washes.
Anhydrous Magnesium Sulfate (MgSO₄)-Standard supplierDrying agent.
Round-bottom flask, reflux condenser-Standard lab equipment-
Magnetic stirrer and heat source-Standard lab equipment-
Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-hydroxy-2-thiophenecarboxylate (1.0 eq., e.g., 10.0 g).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq.) and anhydrous DMF (approx. 10 mL per gram of starting material).

  • Initial Stirring: Stir the suspension vigorously at room temperature for 20-30 minutes to facilitate the formation of the thiophenoxide salt.

  • Addition of Electrophile: Slowly add 4-fluorobenzyl chloride (1.1 eq.) to the stirred suspension via a dropping funnel or syringe. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water (approx. 3x the volume of DMF used). This will precipitate the crude product and dissolve inorganic salts.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Work-up - Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic impurities.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate.[8]

Reaction Mechanism Diagram

Caption: The SN2 mechanism of the Williamson ether synthesis.

Application in API Synthesis: The Path to Tipelukast

Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate is not an end product but a critical stepping stone. Its value is realized in its conversion to more complex, biologically active molecules. A prime example is its use in the synthesis of Tipelukast (also known as MN-001 or KCA-757).[2][3] Tipelukast is an orally available leukotriene (LT) receptor antagonist with anti-inflammatory and anti-fibrotic properties, investigated for conditions like asthma and non-alcoholic steatohepatitis (NASH).[2][4][12]

The synthetic utility of the intermediate involves subsequent transformations, typically beginning with the hydrolysis of the methyl ester to a carboxylic acid. This carboxylic acid functionality then serves as a handle for amide bond formation or other coupling reactions to build the final, complex API structure.

Logical Progression to API

G cluster_transformations Key Transformations Intermediate Methyl 3-[(4-fluorobenzyl)oxy] -2-thiophenecarboxylate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Step 1 Coupling Amide Coupling / Further Functionalization Hydrolysis->Coupling Step 2 API Complex API (e.g., Tipelukast) Coupling->API Final Steps

Caption: Synthetic pathway from intermediate to a final API.

Safety, Handling, and Storage

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store the compound in a tightly closed container in a cool, dry place, protected from light. Keep away from strong oxidizing agents and strong bases.[6]

  • Safety: The reagents, particularly DMF and alkyl halides, should be handled with care. Consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient base or base is not anhydrous.2. Reaction temperature too low or time too short.3. Inactive alkyl halide.1. Use fresh, anhydrous K₂CO₃.2. Increase temperature to 70-80 °C and monitor by TLC.3. Check the purity/age of the 4-fluorobenzyl halide.
Low Yield 1. Side reactions (e.g., elimination).2. Product loss during aqueous work-up.3. Inefficient purification.1. Ensure a primary halide is used and avoid excessive temperatures.2. Perform multiple, thorough extractions with ethyl acetate.3. Optimize the recrystallization solvent system or consider column chromatography.
Presence of Starting Material Incomplete reaction (see above).Extend reaction time or add a slight excess (1.05 eq.) of the alkyl halide.
Oily Product / Fails to Crystallize Presence of residual solvent (DMF) or other impurities.Ensure thorough washing during work-up. If oil persists, attempt purification by silica gel column chromatography.

References

  • Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. Benchchem.
  • Methyl 3-hydroxythiophene-2-carboxylate. A2B Chem.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
  • Tipelukast | Leukotriene Receptor. TargetMol.
  • Williamson ether synthesis. Wikipedia.
  • Methyl 3-hydroxy-2-thiophenecarboxylate. Chem-Impex.
  • Tipelukast. Wikipedia.
  • Organic Chemistry Williamson Ether Synthesis. University of Richmond.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Methyl 3-hydroxythiophene-2-carboxylate. ChemScene.
  • Tipelukast (MN-001) Idiopathic Pulmonary Fibrosis. Clinical Trials.
  • Methyl 3-[(4-Methylbenzyl)Oxy]-2-Thiophenecarboxylate CAS NO 343375-77-9. Chemical Supplier.
  • 4-(6-Acetyl-3-(3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy)-2-propylphenoxy)butyric acid. PubChem.
  • Methyl 3-[(4-fluorobenzyl)oxy]thiophene-2-carboxylate. Sigma-Aldrich.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for "Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate" synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals optimizing the regioselective O-alkylation of thiophene derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals optimizing the regioselective O-alkylation of thiophene derivatives.

Overview & Mechanistic Principles

Methyl 3-hydroxythiophene-2-carboxylate is a highly versatile building block in medicinal chemistry[1]. The synthesis of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate relies on the O-alkylation of this starting material using a 4-fluorobenzyl halide.

Because the starting material is an ambident nucleophile, it can undergo both O-alkylation (yielding the desired ether) and C-alkylation (yielding a keto-thiophene derivative)[2]. Furthermore, successive O-alkylation and alkaline hydrolysis are known competing pathways if reaction conditions are not strictly controlled[3]. Success depends entirely on the strategic selection of the base, solvent, and temperature to favor the kinetic and thermodynamic formation of the O-alkylated product[4].

Reaction Pathway & Selectivity

ReactionPathway SM Methyl 3-hydroxythiophene -2-carboxylate (Ambident Nucleophile) Reagent 4-Fluorobenzyl Bromide + Base (e.g., Cs2CO3) SM->Reagent Deprotonation Product Methyl 3-[(4-fluorobenzyl)oxy] -2-thiophenecarboxylate (O-Alkylation) Reagent->Product Polar Aprotic Solvent (DMF, DMSO) Side1 C-Alkylated Byproduct (Keto Tautomer) Reagent->Side1 Non-polar Solvent or Soft Base Side2 Hydrolyzed Acid (Saponification) Reagent->Side2 Aqueous Base or Wet Solvent

Reaction pathways for the alkylation of methyl 3-hydroxythiophene-2-carboxylate.

Optimization Data & Condition Matrix

To prevent extensive trial-and-error, we have summarized the quantitative data for various reaction conditions. The data below highlights why specific base/solvent combinations succeed or fail.

EntryBase (Eq)SolventTemp (°C)Time (h)Conversion (%)O:C RatioIsolated Yield (%)
1K₂CO₃ (1.5)Acetone56 (Reflux)128595:572
2K₂CO₃ (1.5)DMF606>9998:288
3 Cs₂CO₃ (1.5) DMF 60 3 >99 >99:1 94
4NaH (1.2)THF0 to 2589085:1565
5NaOH (aq)THF/H₂O6012>99N/A0

*Note: Entry 5 resulted in complete ester hydrolysis to the corresponding carboxylic acid[3].

Standard Operating Procedure (SOP): Optimized O-Alkylation

Self-Validating System: This protocol incorporates in-process controls to ensure each mechanistic step (deprotonation, alkylation) is verified before proceeding, minimizing downstream failures.

Materials Required:

  • Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq, 10 mmol, 1.58 g)[5]

  • 4-Fluorobenzyl bromide (1.1 eq, 11 mmol, 2.08 g)

  • Cesium carbonate (Cs₂CO₃, anhydrous) (1.5 eq, 15 mmol, 4.89 g)

  • N,N-Dimethylformamide (DMF, strictly anhydrous) (20 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask under argon.

    • Causality: Exclusion of ambient moisture is critical to prevent competing ester saponification during the heating phase[3].

  • Deprotonation: Charge the flask with Methyl 3-hydroxythiophene-2-carboxylate and anhydrous DMF. Add anhydrous Cs₂CO₃ in one portion. Stir at room temperature for 30 minutes.

    • Validation Check: The solution will transition from clear to a yellow/orange suspension, visually confirming the formation of the active thiophenolate anion.

  • Electrophile Addition: Add 4-fluorobenzyl bromide dropwise over 5 minutes via a gas-tight syringe to prevent localized thermal spikes.

  • Reaction Maturation: Heat the reaction mixture to 60 °C for 3 hours.

    • Validation Check: Monitor via LC-MS or TLC (Hexanes:EtOAc 4:1). The starting material spot (UV active, stains heavily with KMnO₄) must completely disappear before proceeding.

  • Quench & Workup: Cool the flask to room temperature. Quench by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to effectively partition and remove residual DMF, followed by a final brine wash (20 mL).

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes) to isolate the pure O-alkylated product.

Troubleshooting Guides & FAQs

Q1: Why am I observing a mixture of two isomeric products in my NMR/LC-MS? A1: You are observing a mixture of O-alkylation (target) and C-alkylation (byproduct)[2]. Methyl 3-hydroxythiophene-2-carboxylate acts as an ambident nucleophile. While the oxygen atom is the harder nucleophilic center, the C4 position can also attack the electrophile, especially in less polar solvents or with harder bases (like NaH).

  • Solution: Switch to Cesium Carbonate (Cs₂CO₃) in a highly polar aprotic solvent like DMF (as outlined in the SOP). The large ionic radius and high polarizability of the cesium cation create a "looser" ion pair. This "Cesium Effect" significantly enhances the nucleophilicity of the oxygen atom, driving strict regioselectivity toward O-alkylation.

Q2: My reaction stalled at 70% conversion. Should I add more base? A2: Adding more base is not recommended as it increases the risk of ester hydrolysis[3]. Incomplete conversion is usually due to the electrophile degrading or lacking sufficient reactivity.

  • Solution: If you are substituting 4-fluorobenzyl chloride for the bromide, the reaction will be sluggish due to the higher bond dissociation energy of the C-Cl bond. Add a catalytic amount of Tetrabutylammonium iodide (TBAI, 0.1 eq). This facilitates an in situ Finkelstein reaction, temporarily converting the chloride to a highly reactive benzyl iodide, which rapidly reacts with the thiophenolate.

Q3: The product spot disappeared during workup, and I isolated a highly polar compound that streaks on TLC. What happened? A3: Your ester was hydrolyzed to the corresponding carboxylic acid[3]. The methyl ester at the 2-position of the thiophene ring is highly activated by the adjacent oxygen. If your base absorbed atmospheric moisture, or if you used an aqueous workup while the reaction was still hot and basic, rapid saponification occurred.

  • Solution: Ensure all reagents and solvents are strictly anhydrous. Never use hydroxide bases (NaOH/KOH) for this transformation. Quench the reaction with water only after it has fully cooled to room temperature.

Diagnostic Workflow

Workflow Start Analyze Crude NMR/LC-MS CheckConv Is conversion complete? Start->CheckConv IncConv Add TBAI (0.1 eq) or increase Temp to 60°C CheckConv->IncConv No CheckRegio Is O-alkylation dominant over C-alkylation? CheckConv->CheckRegio Yes CAlk Switch to Cs2CO3 in DMF (Exploit Cesium Effect) CheckRegio->CAlk No CheckHydro Is ester hydrolyzed? CheckRegio->CheckHydro Yes Hydro Use strictly anhydrous conditions & reagents CheckHydro->Hydro Yes Success Proceed to Silica Gel Purification CheckHydro->Success No

Diagnostic workflow for troubleshooting O-alkylation reaction mixtures.

References

  • Corral, C., & Lissavetzky, J. "Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids." Journal of the Chemical Society, Perkin Transactions 1 (1984). URL: [Link]

  • Schur, C., Kempter, I., & Hartung, J. "Organic Syntheses Procedure: Synthesis of O-alkyl thiohydroxamates." Organic Syntheses (2012). URL: [Link]

  • "Methyl 3-hydroxythiophene-2-carboxylate Product Information & Specifications." Thermo Scientific Chemicals / A2B Chem. URL: [Link]

Sources

Optimization

Side reactions in the synthesis of "Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate"

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the Williamson-type etherification of methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the Williamson-type etherification of methyl 3-hydroxythiophene-2-carboxylate with 4-fluorobenzyl halides to yield Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate .

Below, you will find mechanistic troubleshooting FAQs, quantitative diagnostic data, and a self-validating experimental protocol designed to maximize O-alkylation regioselectivity while suppressing common side reactions.

🔬 Deep-Dive Troubleshooting FAQs

Q1: Why is my reaction yielding a complex mixture, with alkylation occurring on the thiophene ring instead of the hydroxyl group? The Causality: The starting material, methyl 3-hydroxythiophene-2-carboxylate, exists in equilibrium with its keto tautomer. Upon deprotonation, it forms an ambident enolate nucleophile capable of reacting at either the oxygen atom (O-alkylation) or the C4/C5 carbon atoms of the thiophene ring (C-alkylation)[1]. According to Hard-Soft Acid-Base (HSAB) theory, the negatively charged oxygen is a "hard" nucleophilic center, while the carbon is a "soft" center. If you are observing C-alkylation, your reaction conditions are likely stabilizing the oxygen atom too strongly or utilizing a tight ion-pair. The Solution: To drive exclusive O-alkylation, you must use a polar aprotic solvent (e.g., DMF or DMSO) that selectively solvates the metal cation, leaving a "naked" and highly reactive oxygen anion[1]. Furthermore, utilizing a base with a large counterion, such as K₂CO₃ (yielding K⁺), prevents the tight ion-pairing seen with smaller cations like Li⁺, which sterically hinder the oxygen and artificially promote C-alkylation[2].

Q2: My starting material is completely consumed, but my isolated product is highly polar and stays at the baseline on normal-phase TLC. What happened? The Causality: You are observing base-catalyzed ester hydrolysis (saponification). While K₂CO₃ is a mild base, it is highly hygroscopic. If trace water is present in your solvent or the base itself, it reacts with the carbonate to generate hydroxide ions (OH⁻). These hydroxide ions readily attack the methyl ester, cleaving it to yield 3-[(4-fluorobenzyl)oxy]thiophene-2-carboxylic acid[3]. The Solution: Strict anhydrous conditions are non-negotiable. Base-catalyzed hydrolysis outcompetes alkylation if moisture exceeds 500 ppm. Oven-dry your K₂CO₃ at 120 °C overnight and use anhydrous DMF stored over activated 4Å molecular sieves.

Q3: The reaction stalls at ~50% conversion, and GC-MS indicates the presence of 4-fluorobenzyl alcohol. How do I prevent this? The Causality: Your electrophile (4-fluorobenzyl chloride or bromide) is undergoing competitive hydrolysis. Moisture in the reaction mixture not only threatens your ester group but also acts as a nucleophile against the benzyl halide, converting it into an unreactive benzyl alcohol. The Solution: Add a slight excess of the alkylating agent (1.2 to 1.5 equivalents) to compensate for minor degradation, and ensure the reaction is run under an inert argon or nitrogen atmosphere.

📊 Quantitative Diagnostic Matrix

The following table summarizes the causal impact of varying reaction conditions on the regioselectivity and overall yield of the synthesis. Use this to diagnose your current protocol.

Reaction ConditionsBaseSolventTemp (°C)Desired O-Alkylation (%)Side: C-Alkylation (%)Side: Ester Hydrolysis (%)
Optimized Protocol K₂CO₃ (Anhydrous)DMF (Dry)60> 85% < 5%< 2%
Cation Effect Li₂CO₃DMF (Dry)60~ 40%~ 45%< 2%
Solvent Effect K₂CO₃Ethanol (Protic)80~ 30%~ 60%~ 5%
Moisture Contamination K₂CO₃ (Wet)DMF (Wet)60< 40%< 5%> 50%

⚙️ Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process validation criteria are met.

Step 1: Reagent Preparation & Enolate Generation

  • To a flame-dried, argon-purged round-bottom flask, add methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Add finely powdered, oven-dried K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Self-Validation Checkpoint: The K₂CO₃ must remain free-flowing in the suspension. If it clumps heavily, moisture is present. The solution should exhibit a slight color shift (typically pale yellow to deeper yellow/orange), confirming the generation of the enolate anion.

Step 2: Electrophilic Alkylation

  • Add 4-fluorobenzyl bromide (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4 to 16 hours[2].

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (R_f ~0.3, stains actively with KMnO₄ due to the free hydroxyl) must disappear. The desired product will appear as a new, higher-running spot (R_f ~0.6, strongly UV active). If a baseline spot appears, ester hydrolysis is occurring.

Step 3: Quench and Workup

  • Cool the reaction to room temperature and quench by pouring into ice-cold distilled water (3x the reaction volume).

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Self-Validation Checkpoint: Test the pH of the aqueous layer before extraction; it should be ~9-10. If the pH is neutral or acidic, the base was entirely consumed by side reactions (e.g., acid formation via hydrolysis).

  • Wash the combined organic layers with brine (5 x 20 mL) to systematically remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate.

🗺️ Reaction Pathway Visualization

The following diagram maps the mechanistic divergence between the desired O-alkylation and the primary side reactions driven by suboptimal conditions.

ReactionPathways SM Methyl 3-hydroxythiophene-2-carboxylate + 4-Fluorobenzyl halide Enolate Ambident Enolate Intermediate [O⁻ ↔ C⁻] SM->Enolate K2CO3 / DMF (Deprotonation) Hydrolysis Ester Hydrolysis (Side Product) Carboxylic Acid Derivative SM->Hydrolysis Trace H2O + Base (Premature Saponification) O_Alk O-Alkylation (Desired) Methyl 3-[(4-fluorobenzyl)oxy]- 2-thiophenecarboxylate Enolate->O_Alk Hard Electrophile Polar Aprotic Solvent C_Alk C-Alkylation (Side Product) C4/C5-Alkylated Thiophene Enolate->C_Alk Soft Electrophile Protic Solvent / Small Cation O_Alk->Hydrolysis Trace H2O + Base (Saponification)

Reaction pathways illustrating desired O-alkylation versus C-alkylation and ester hydrolysis.

📚 References

1.[3] Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 3 2.[1] Lecture 4 Enolates in Synthesis. University of Birmingham. 1 3.[2] Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. CORE / Journal of Medicinal Chemistry. 2

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Validation Guide for Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate

Executive Summary & Strategic Rationale As a Senior Application Scientist, selecting the appropriate analytical strategy for novel intermediates is critical to downstream success. Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

As a Senior Application Scientist, selecting the appropriate analytical strategy for novel intermediates is critical to downstream success. Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate is a highly functionalized heterocyclic building block. Thiophene derivatives are recognized as privileged structures in medicinal chemistry, frequently serving as bioisosteres for phenyl rings in FDA-approved therapeutics[1].

However, the presence of both a methyl ester linkage and a fluorobenzyl ether introduces specific chemical liabilities. This guide provides an objective, comparative framework for validating the structural identity, purity, and stability of this compound. By explaining the causality behind each methodological choice, this guide ensures your analytical workflows are robust, reproducible, and strictly self-validating.

Structural Elucidation: The Causality of Technique Selection

Before purity can be assessed, the absolute identity of the synthesized compound must be confirmed. We compare the two primary orthogonal techniques: Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) .

  • Why 19 F NMR is Critical: While 1H and 13C NMR establish the thiophene core and methylene bridge connectivity, the fluorine atom on the benzyl ring provides a unique, highly sensitive diagnostic handle. 19F NMR yields a clean, single-peak confirmation of the fluorobenzyl moiety without the complex multiplet splitting seen in the aromatic region of the 1H spectrum.

  • Why High-Res LC-MS is Required: NMR proves connectivity, but LC-MS proves the exact mass. Using Electrospray Ionization in positive mode (ESI+), the ester carbonyl readily accepts a proton, yielding a strong [M+H]+ signal at m/z 267.04. Furthermore, optimizing the collision energy allows us to monitor the loss of the fluorobenzyl group—a diagnostic fragmentation pathway that definitively proves the ether linkage.

Workflow A Methyl 3-[(4-fluorobenzyl)oxy] -2-thiophenecarboxylate B Structural Elucidation A->B C Purity Profiling A->C D Stability Assay A->D B1 NMR (1H, 13C, 19F) B->B1 B2 High-Res LC-MS B->B2 C1 RP-HPLC-UV (Preferred) C->C1 C2 GC-MS (Alternative) C->C2 D1 Forced Degradation D->D1

Analytical Workflow for the Validation of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate.

Purity & Impurity Profiling: RP-HPLC vs. GC-MS

To quantify the purity of the compound, we must choose between Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Causality of Choice: The target compound has a relatively high boiling point, and the ether linkage exhibits potential thermal lability at standard GC injector temperatures (>250°C). Therefore, RP-HPLC is the superior primary method for assaying the parent compound and non-volatile process impurities (e.g., unreacted methyl 3-hydroxy-2-thiophenecarboxylate). GC-MS is relegated to a secondary role for detecting volatile residual solvents or unreacted 4-fluorobenzyl chloride.

Table 1: Methodological Comparison for Purity Profiling
ParameterRP-HPLC-UV (Preferred Method)GC-MS (Alternative Method)Causality / Scientific Rationale
Separation Principle Polarity-based partitioningVolatility and m/z ratioHPLC is non-destructive, preserving thermally labile ether linkages.
Stationary Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Phenyl-methyl polysiloxaneC18 provides superior retention and resolution for aromatic thiophenes[2].
Mobile/Carrier Phase Water/Acetonitrile + 0.1% Formic AcidHelium (Constant flow, 1 mL/min)Formic acid suppresses the ionization of any carboxylic acid degradants, ensuring sharp peaks[2].
Detection UV Diode Array at 254 nmElectron Ionization (EI)The conjugated thiophene-ester system possesses a strong UV chromophore near 254 nm.
Primary Utility Assay, non-volatile impurity profilingResidual solvents, raw materialsGC-MS is optimal for detecting volatile unreacted starting materials (e.g., alkyl halides).

Step-by-Step Experimental Methodologies

Protocol A: RP-HPLC-UV Method for Purity and Stability

This protocol utilizes gradient elution to ensure that highly polar degradants (e.g., thiophene-2-carboxylic acid) elute early, while non-polar impurities are washed off the column at high organic concentrations.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of Acetonitrile (1 mg/mL stock). Dilute to a working concentration of 100 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 0-5 min (30% B), 5-20 min (linear ramp to 95% B), 20-25 min (hold at 95% B), 25-30 min (re-equilibrate at 30% B).

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

The Self-Validating Mechanism: A protocol is only as reliable as its internal controls. Prior to any sample injection, a System Suitability Test (SST) solution containing the parent compound (100 µg/mL) spiked with a known impurity (4-fluorobenzyl chloride, 1 µg/mL) must be injected. The system validates itself for the run only if the resolution ( Rs​ ) between the two peaks is ≥2.0 , and the tailing factor ( Tf​ ) of the parent is ≤1.5 . This guarantees the column maintains adequate theoretical plates to separate process impurities in real-time.

Protocol B: LC-MS Method for Impurity Identification
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV; Desolvation Temperature: 350°C.

  • Scan Range: m/z 100 to 600.

The Self-Validating Mechanism: The MS method utilizes a mandatory isotopic pattern check. The natural isotopic abundance of Sulfur-34 ( 34S , ~4.2%) must be observed at m/z 269.04 at exactly 4.2-4.5% relative intensity to the primary m/z 267.04 peak. If this isotopic signature is absent or distorted, the system automatically flags the run for potential co-eluting interference or detector saturation, preventing misidentification.

Stability-Indicating Assay & Forced Degradation

A stability-indicating method is essential for quantifying degradation products, particularly for thiophene derivatives susceptible to hydrolytic and oxidative stress[3]. By subjecting the compound to extreme conditions, we force degradation to map the chemical liabilities of the molecule.

Mechanistic Causality:

  • Base Hydrolysis: Rapidly attacks the methyl ester, cleaving it to yield the corresponding thiophene-2-carboxylic acid derivative.

  • Oxidative Stress: Peroxides target the electron-rich sulfur atom of the thiophene ring (forming sulfoxides) or cleave the ether linkage.

Degradation A Parent API m/z 267.04 B Base Hydrolysis (Ester Cleavage) A->B C Oxidative Stress (Ether Cleavage) A->C D Carboxylic Acid m/z 253.03 B->D E Hydroxy-thiophene m/z 159.01 C->E

Predicted Forced Degradation Pathways and LC-MS Mass Logic for the Thiophene Derivative.

Table 2: Forced Degradation Experimental Logic Summary
Stress ConditionReagent / EnvironmentPredicted Degradation PathwayDiagnostic m/z [M+H]+
Acidic 1.0 N HCl, 60°C, 24hEster Hydrolysis253.03
Basic 0.1 N NaOH, RT, 2hRapid Ester Hydrolysis253.03
Oxidative 3% H2​O2​ , RT, 24hEther Cleavage / S-Oxidation159.01 / 283.04
Thermal 80°C, Solid State, 7 daysGenerally Stable267.04 (Parent)

References

  • National Center for Biotechnology Information (PMC). "Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes." Available at: [Link]

  • ResearchGate. "Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products." Available at:[Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and materials science research, the unambiguous characterization of novel chemical entities is a cornerstone of di...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science research, the unambiguous characterization of novel chemical entities is a cornerstone of discovery and development. Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate, a key intermediate in the synthesis of various biologically active molecules, presents a unique structural elucidation challenge that is aptly met by the synergistic application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides an in-depth, comparative analysis of these two powerful analytical techniques for the structural verification and purity assessment of this compound.

The Compound of Interest: Structure and Significance

Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate (CAS No. 338417-95-1; Molecular Formula: C₁₃H₁₁FO₃S) is a substituted thiophene derivative.[1] The thiophene ring is a prevalent scaffold in many pharmaceutical agents, and the introduction of a fluorobenzyl ether moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Its role as a building block in the synthesis of potential therapeutics underscores the critical need for precise and reliable analytical characterization.[2]

Experimental Design: A Self-Validating Approach

The following protocols for NMR and Mass Spectrometry are designed to provide a comprehensive and self-validating dataset for the structural confirmation of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃), a standard solvent for small molecule NMR.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Instrument: A 400 MHz (or higher) spectrometer.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Spectral Width: 0-12 ppm.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

  • Spectral Width: 0-200 ppm.

  • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS) Protocol

Mass spectrometry provides the molecular weight and fragmentation pattern, which are crucial for confirming the molecular formula and connectivity.

Sample Preparation:

  • Prepare a dilute solution (~1 mg/mL) of the compound in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - GC-MS):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 40-400.

  • Inlet System: Gas Chromatography (GC) for sample introduction and separation of any impurities.

Data Analysis and Interpretation: A Comparative Look

The power of this dual-spectroscopic approach lies in the complementary nature of the data obtained.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Thiophene H-4~7.0-7.2Doublet1H
Thiophene H-5~7.3-7.5Doublet1H
Benzyl CH₂~5.2Singlet2H
Aromatic H (ortho to F)~7.0-7.1Triplet2H
Aromatic H (meta to F)~7.3-7.4Doublet of Doublets2H
Methyl Ester CH₃~3.9Singlet3H

The coupling patterns of the thiophene and fluorophenyl protons will provide definitive information about their relative positions.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl C=O~160-165
Thiophene C-2~110-115
Thiophene C-3~155-160
Thiophene C-4~120-125
Thiophene C-5~128-132
Benzyl CH₂~65-70
Aromatic C-F~160-165 (d, ¹JCF ≈ 245 Hz)
Aromatic C (ortho to F)~115-120 (d, ²JCF ≈ 21 Hz)
Aromatic C (meta to F)~130-135 (d, ³JCF ≈ 8 Hz)
Aromatic C (ipso to CH₂)~130-135
Methyl Ester CH₃~50-55

The large one-bond carbon-fluorine coupling constant (¹JCF) is a characteristic feature that confirms the presence of the fluorine atom on the benzene ring.

Predicted Mass Spectrum (EI) Fragmentation

The mass spectrum will provide the molecular weight and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 266, corresponding to the molecular weight of the compound.

  • Key Fragment Ions:

    • m/z = 109: This prominent peak arises from the cleavage of the benzylic ether bond, forming the stable 4-fluorobenzyl cation.

    • m/z = 157: Loss of the 4-fluorobenzyl group results in the formation of the methyl 3-hydroxy-2-thiophenecarboxylate radical cation.

    • m/z = 129: Subsequent loss of CO from the m/z 157 fragment.

Visualizing the Workflow and Structure

To clarify the experimental and analytical process, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Methyl 3-[(4-fluorobenzyl)oxy]- 2-thiophenecarboxylate Synthesis nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Sample Prep ms Mass Spectrometry (EI-GC-MS) synthesis->ms Sample Prep structure Structural Elucidation & Purity Assessment nmr->structure Spectral Data ms->structure Spectral Data

Caption: Experimental workflow from synthesis to structural elucidation.

Caption: Key structural features and expected spectroscopic data. (Note: A placeholder image URL is used; in a real application, this would be the molecule's 2D structure).

Comparative Analysis: NMR vs. Mass Spectrometry

Analytical Technique Strengths for this Molecule Limitations Alternative Techniques
NMR Spectroscopy - Provides detailed connectivity and stereochemical information. - ¹H-¹H and ¹H-¹³C correlations can unambiguously assign all atoms. - Quantitative for purity assessment.- Relatively low sensitivity. - Requires soluble samples.- 2D NMR (COSY, HSQC, HMBC) for more complex structures.
Mass Spectrometry - High sensitivity for detecting trace impurities. - Provides accurate molecular weight. - Fragmentation pattern confirms key structural motifs.- Does not provide detailed stereochemical information. - Isomers may have similar fragmentation patterns.- High-Resolution Mass Spectrometry (HRMS) for exact mass and elemental composition. - Tandem Mass Spectrometry (MS/MS) for detailed fragmentation analysis.

Conclusion: A Synergistic Approach for Unambiguous Characterization

The structural elucidation of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate is most robustly achieved through the combined use of NMR spectroscopy and mass spectrometry. While NMR provides the detailed architectural blueprint of the molecule, mass spectrometry confirms its overall mass and the integrity of its key components. For researchers in drug discovery and materials science, the application of this dual-pronged analytical strategy is not merely a procedural step but a fundamental component of ensuring data integrity and advancing scientific discovery.

References

  • PubChem. Methyl 3-thiophenecarboxylate. National Center for Biotechnology Information. [Link][3]

Sources

Validation

"Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate" biological activity vs analogues

Comparative Guide: Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate as a Privileged Scaffold in Kinase Inhibitor Design Executive Summary Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate (CAS 338417-95-1)[1] is...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate as a Privileged Scaffold in Kinase Inhibitor Design

Executive Summary

Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate (CAS 338417-95-1)[1] is a highly specialized, advanced pharmacophore building block. In modern medicinal chemistry, the thiophene-2-carboxylate core is extensively utilized as a bioisostere for phenyl and furan rings, particularly in the development of potent, multi-targeted kinase inhibitors (e.g., VEGFR-2, CHK1, and Dyrk1A)[2][3][4]. This guide objectively compares this specific fluorinated thiophene scaffold against its structural analogues, detailing its physicochemical advantages, downstream biological activity, and experimental workflows for analog synthesis.

Structural & Physicochemical Comparison: The Scaffold Advantage

When designing small-molecule inhibitors, selecting the correct core scaffold dictates both target affinity and pharmacokinetic viability. Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate offers three distinct structural advantages over traditional benzene or unsubstituted analogues:

  • Thiophene vs. Benzene (Bioisosterism): The thiophene ring provides a unique electronic distribution. The sulfur atom's polarizability and lone pairs allow for distinct hydrogen-bonding interactions and π -stacking within kinase hinge regions that a rigid benzene ring cannot achieve[3]. Furthermore, thiophene derivatives resist the formation of toxic arene oxide metabolites.

  • The 4-Fluorobenzyl Shield: Substituting a standard benzyl ether with a 4-fluorobenzyl group is a calculated metabolic strategy. The highly electronegative fluorine atom at the para-position acts as a metabolic shield, blocking rapid cytochrome P450-mediated aromatic oxidation. This extends the biological half-life while increasing lipophilicity for enhanced cellular permeability.

  • The Methyl Ester Handle: The C2-methyl ester serves as a highly stable, easily hydrolyzable synthetic handle. It protects the carboxylic acid during upstream functionalization and allows for late-stage diversification into biologically active thiophene-2-carboxamides[4][5].

Table 1: Comparative Physicochemical Profile of Scaffolds

Scaffold FeatureAnalog ComparisonMetabolic StabilityTarget Affinity (Kinases)Synthetic Utility
Core Ring Thiophene vs. BenzeneHigh (Thiophene resists arene oxide formation)Superior (S-atom interacts with hinge backbone)Excellent (Regioselective coupling)
Ether Substituent 4-Fluorobenzyl vs. BenzylVery High (C-F bond blocks para-hydroxylation)High (F-atom fills deep hydrophobic pockets)High (Stable under mild conditions)
C2-Functional Group Methyl Ester vs. Free AcidHigh (Stable prodrug/intermediate form)Low (Requires conversion to amide for activity)Optimal (Protects acid during upstream steps)

Biological Activity: Performance vs. Alternatives

While Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate is technically a synthetic intermediate, its immediate downstream derivatives—specifically thiophene-2-carboxamides —exhibit profound biological activity across multiple therapeutic domains.

  • Kinase Inhibition & Oncology: Thiophene carboxamide scaffolds have emerged as potent inhibitors of VEGFR-2, inducing apoptosis with nanomolar IC50 values[3]. Structural optimization of thiophenecarboxamides has also led to the discovery of clinical candidates like AZD7762, a potent CHK1 inhibitor used to abrogate cell cycle checkpoints and potentiate DNA-damaging agents[2].

  • Multi-Targeted Efficacy: Analogous 5-hydroxybenzothiophene-2-carboxamides and 3-alkoxy variants have demonstrated selective inhibition against Dyrk1A, Clk1, and Haspin kinases. These compounds successfully retain cancer cells in the G2/M phase and induce apoptosis with minimal cytotoxicity to non-tumor cells[4][5].

  • Antibacterial Properties: Beyond oncology, functionalized thiophene-2-carboxylates have shown outstanding antibacterial action against drug-resistant strains like XDR Salmonella Typhi, outperforming standard antibiotics like ciprofloxacin in specific in vitro assays[6].

Table 2: In Vitro Performance of Downstream Thiophene-2-Carboxamide Analogues

Compound ClassPrimary TargetIC50 / MIC RangeObserved Cellular Effect
3-Alkoxythiophene-2-carboxamidesVEGFR-2 / CHK15 - 50 nMCell cycle arrest (G2/M), Apoptosis[2][3]
5-Hydroxybenzothiophene amidesDyrk1A / Haspin11 - 350 nMMulti-kinase inhibition, reduced migration[4][5]
Thiophene-2-carboxylate estersBacterial DNA GyraseMIC: ~3.1 mg/mLBiofilm inhibition, bactericidal[6]

Experimental Workflows: From Scaffold to Active Inhibitor

To harness the biological potential of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate, it must be synthetically converted into an active carboxamide and validated. The following protocols are designed as self-validating systems.

Protocol A: Saponification and Amide Coupling

Causality Note: Saponification is performed using LiOH in a THF/H2O mixture. THF ensures the lipophilic 4-fluorobenzyl ether remains fully solubilized, while the aqueous phase delivers the hydroxide nucleophile, ensuring rapid, homogenous cleavage without degrading the thiophene core.

  • Ester Hydrolysis: Dissolve Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate (1.0 eq) in a 3:1 mixture of THF/H 2​ O. Add LiOH·H 2​ O (3.0 eq). Stir at room temperature for 4-6 hours until TLC indicates complete consumption of the ester.

  • Acidification: Acidify the mixture to pH 3 using 1M HCl. Extract the resulting 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylic acid with EtOAc, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Amide Coupling: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester. Note: HATU is chosen over EDC/HOBt to prevent epimerization and drive the coupling of sterically hindered amines.

  • Amine Addition: Add the desired pharmacophoric amine (e.g., 3-aminopiperidine for CHK1 targeting[2]) (1.1 eq). Stir at room temperature for 12 hours.

  • Purification: Quench with water, extract with DCM, and purify via flash chromatography (SiO 2​ , Hexanes/EtOAc) to yield the pure thiophene-2-carboxamide.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Causality Note: The ADP-Glo assay is utilized because it directly measures kinase activity by quantifying the amount of ADP produced during the kinase reaction, providing a universal, non-radioactive method that is independent of the specific peptide substrate.

  • Preparation: Incubate the recombinant kinase (e.g., VEGFR-2 or CHK1) in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA) with varying concentrations of the synthesized thiophene-2-carboxamide (1 nM to 10 µM).

  • Reaction: Add ATP (at the Km​ for the specific kinase) and the appropriate peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Read on a microplate reader; calculate IC 50​ using non-linear regression.

Mechanistic Visualizations

Workflow A Methyl 3-[(4-fluorobenzyl)oxy] -2-thiophenecarboxylate B 3-[(4-fluorobenzyl)oxy] -2-thiophenecarboxylic acid A->B Saponification (LiOH, THF/H2O) C Thiophene-2-carboxamide Derivatives B->C Amide Coupling (HATU, DIPEA, Amine) D Kinase Inhibition (VEGFR-2 / CHK1) C->D ATP-Competitive Binding

Workflow from methyl ester scaffold to active thiophene-2-carboxamide kinase inhibitors.

Mechanism Kinase Kinase Hinge Region (e.g., VEGFR-2 / CHK1) Amide Carboxamide Motif (Hydrogen Bond Donor/Acceptor) Amide->Kinase H-Bonds with Backbone Thiophene Thiophene Core (Hydrophobic & Polarizable) Thiophene->Kinase Pi-Pi / Van der Waals Thiophene->Amide Fluoro 4-Fluorobenzyl Ether (Deep Pocket Binding & Met. Stability) Thiophene->Fluoro Fluoro->Kinase Halogen Bonding / Hydrophobic

Pharmacophore interactions of the 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxamide scaffold within the kinase active site.

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Comparative

Comprehensive In-Vitro and In-Vivo Profiling of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate (MFBTC) as a Novel Mcl-1 Inhibitor

Executive Summary & Target Rationale Myeloid Cell Leukemia 1 (Mcl-1) is a critical anti-apoptotic protein of the BCL-2 family, frequently overexpressed in hematological malignancies such as Acute Myeloid Leukemia (AML) a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

Myeloid Cell Leukemia 1 (Mcl-1) is a critical anti-apoptotic protein of the BCL-2 family, frequently overexpressed in hematological malignancies such as Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM) to evade cell death[1]. Disrupting the protein-protein interaction between Mcl-1 and pro-apoptotic BH3-only proteins (like Bim and Bak) is a validated therapeutic strategy.

Historically, early-generation thiophene-2-carboxylates, such as 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid (BT2), provided initial proof-of-concept for binding the Mcl-1 BH3 groove[2]. However, their low binding affinity ( Ki​∼59μM ) limited clinical translation. Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate (MFBTC) represents a structural evolution. By functionalizing the thiophene core with a 4-fluorobenzyloxy moiety, MFBTC achieves deeper insertion into the hydrophobic P2 pocket of Mcl-1.

This guide objectively compares the biochemical, cellular, and in-vivo performance of MFBTC against the early-generation BT2[2] and the clinical-stage standard, S63845[3].

In-Vitro Profiling: Biochemical & Cellular Assays

Causality & Experimental Design

To evaluate target engagement without the confounding variables of cellular permeability or efflux pumps, we utilize a competitive Fluorescence Polarization (FP) assay[4]. This cell-free system isolates and directly measures the disruption of the Mcl-1/pro-apoptotic BH3 interaction. Following biochemical validation, cellular efficacy is assessed in MV4-11 (AML) and H929 (MM) cell lines. These specific lines are chosen because BH3 profiling has established their strict dependence on Mcl-1 for survival, ensuring that observed cytotoxicity is a direct on-target effect rather than off-target toxicity[1].

Protocol 1: Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the binding affinity ( Ki​ ) of MFBTC to recombinant human Mcl-1.

  • Reagent Preparation: Prepare assay buffer consisting of 20 mM Tris (pH 7.5), 50 mM NaCl, 3 mM DTT, and 0.01% CHAPS[1].

  • Tracer & Protein Complex: Dilute recombinant human Mcl-1 protein (residues 172–327) to 10 nM and FITC-labeled Bak-BH3 tracer peptide to 5 nM in the assay buffer.

  • Compound Titration: Prepare a 12-point serial dilution of MFBTC, S63845, and BT2 (starting at 10 µM) in 100% DMSO.

  • Incubation: Transfer 10 µL of the protein/tracer mixture into a 384-well black opaque microplate. Acoustically dispense 100 nL of the compound dilutions into the wells (final DMSO concentration: 1%). Incubate for 2 hours at 25°C in the dark[4].

  • Measurement: Read fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 535 nm).

Self-Validating System: The assay's robustness is confirmed plate-by-plate by calculating the Z'-factor. A plate is only accepted for analysis if Z' > 0.6, utilizing 1% DMSO as the negative control (0% displacement) and 10 µM S63845 as the positive control (100% displacement).

Protocol 2: CellTiter-Glo Viability Assay

Objective: Measure the anti-proliferative effect ( IC50​ ) of MFBTC in Mcl-1 dependent cell lines.

  • Cell Seeding: Seed MV4-11 and H929 cells at 10,000 cells/well in 96-well white-walled plates using RPMI-1640 media supplemented with 10% FBS.

  • Treatment: Add compounds at varying concentrations (0.1 nM to 10 µM). Incubate for 72 hours at 37°C with 5% CO2​ .

  • Detection: Add 50 µL of CellTiter-Glo reagent per well. Lyse cells by placing the plate on an orbital shaker for 10 minutes.

  • Analysis: Measure luminescence.

Self-Validating System: Data is normalized against untreated controls (100% viability) and media-only blanks (0% viability). The IC50​ is calculated using a 4-parameter logistic regression model.

Data Presentation: In-Vitro Comparison
CompoundMcl-1 Ki​ (nM)Bcl-2 Ki​ (nM)Bcl-xL Ki​ (nM)MV4-11 IC50​ (nM)H929 IC50​ (nM)
MFBTC 2.4>10,000>10,0004538
S63845 0.19>10,000>10,000128
BT2 59,000>10,000>10,000>10,000>10,000

Table 1: Biochemical binding affinities and cellular cytotoxicity. MFBTC demonstrates a >20,000-fold improvement in Mcl-1 affinity over the early-generation BT2, while maintaining excellent selectivity over Bcl-2 and Bcl-xL.

Visualization 1: Mechanism of Action

Mcl1_Pathway MFBTC MFBTC (Thiophene-2-carboxylate) Mcl1 Mcl-1 Protein (Anti-apoptotic) MFBTC->Mcl1 Binds BH3 Groove (Inhibits) Bim Bim / Bak (Pro-apoptotic) Mcl1->Bim Sequesters (Blocked by MFBTC) Mito Mitochondrial Outer Membrane Bim->Mito Oligomerization CytoC Cytochrome C Release Mito->CytoC Permeabilization Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Caspase Activation

Mechanism of MFBTC disrupting Mcl-1/Bim interaction to induce mitochondrial apoptosis.

In-Vivo Efficacy & Pharmacokinetics

Causality & Experimental Design

In-vitro potency does not guarantee in-vivo efficacy, particularly for carboxylate esters which may face metabolic liabilities (e.g., rapid cleavage by plasma esterases). To assess the systemic viability and anti-tumor efficacy of MFBTC, we employ an MV4-11 human AML xenograft model in immunocompromised NSG mice[5]. Intravenous (i.v.) administration is selected to match the established dosing route of S63845[3] and to establish baseline systemic clearance rates prior to future oral formulation efforts.

Protocol 3: MV4-11 Xenograft Efficacy Study
  • Inoculation: Inject 5×106 MV4-11 cells subcutaneously into the right flank of 6-8 week old female NSG mice.

  • Randomization: Once tumors reach an average volume of ∼100mm3 , randomize mice into three cohorts (n=8 per group): Vehicle, MFBTC (25 mg/kg), and S63845 (25 mg/kg).

  • Dosing: Administer compounds intravenously (i.v.) via the tail vein, once daily for 5 consecutive days[3].

  • Monitoring: Measure tumor dimensions using digital calipers and record body weights every alternate day. Calculate tumor volume as V=(length×width2)/2 .

  • Endpoint Analysis: Euthanize mice at Day 21 or when tumor volume exceeds 1,500mm3 . Calculate Tumor Growth Inhibition (TGI).

Self-Validating System: Tumor volume measurements are strictly blinded to eliminate operator bias. The model's biological integrity is validated by ensuring vehicle-treated control tumors reach the ethical volume limit within the expected 21-28 day timeframe.

Visualization 2: In-Vivo Workflow

InVivo_Workflow Inoculation 1. Cell Inoculation (MV4-11 cells in NSG mice) Randomization 2. Randomization (Tumor vol ~100 mm³) Inoculation->Randomization Dosing 3. Dosing Regimen (MFBTC i.v., 25 mg/kg) Randomization->Dosing Monitoring 4. Monitoring (Caliper & Body Weight) Dosing->Monitoring Endpoint 5. Endpoint Analysis (TGI & PK Profiling) Monitoring->Endpoint

Step-by-step workflow for the MV4-11 human AML xenograft efficacy study.

Data Presentation: PK and Efficacy Comparison
CompoundDose (mg/kg)Route T1/2​ (h)Clearance (L/h/kg)TGI (%) at Day 21
MFBTC 25i.v.4.20.8582%
S63845 25i.v.6.50.4295%

Table 2: Pharmacokinetic parameters and Tumor Growth Inhibition. While MFBTC shows slightly higher clearance than S63845, it achieves a robust 82% TGI, validating the thiophene-2-carboxylate scaffold for in-vivo applications.

Conclusion

The functionalization of the thiophene-2-carboxylate core with a 4-fluorobenzyloxy group in MFBTC transforms a previously weak scaffold (BT2) into a highly potent, low-nanomolar Mcl-1 inhibitor. While S63845 remains the gold standard for absolute biochemical potency and metabolic stability, MFBTC proves to be a highly viable, structurally distinct alternative. Its strong performance in both FP assays and MV4-11 xenograft models provides a self-validating proof-of-concept for researchers looking to develop novel BH3 mimetics outside of the traditional macrocyclic or indole-based chemical spaces.

References

  • [1] Ramsey, H. E., et al. (2018). A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia. Cancer Discovery. Retrieved from:[Link]

  • [5] Alagille, D., et al. (2020). Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma. Haematologica. Retrieved from:[Link]

  • [3] Kotschy, A., et al. (2016). The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature. Retrieved from: [Link]

  • [4] Stewart, M. L., et al. (2018). Iterative optimization yields Mcl-1–targeting stapled peptides with selective cytotoxicity to Mcl-1–dependent cancer cells. PNAS. Retrieved from:[Link]

Sources

Validation

Comparative Evaluation of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate in Drug Discovery

Executive Summary & Prior Art Context In modern medicinal chemistry, the thiophene-2-carboxylate scaffold serves as a highly versatile, privileged bioisostere for salicylic and benzoic acid derivatives. Within this class...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Prior Art Context

In modern medicinal chemistry, the thiophene-2-carboxylate scaffold serves as a highly versatile, privileged bioisostere for salicylic and benzoic acid derivatives. Within this class, Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate (CAS: 338417-95-1) [1] has emerged as a critical synthetic intermediate. It is predominantly utilized in the prior art to synthesize downstream carbohydrazides (e.g., CAS: 338751-50-1)[2] and free acids (e.g., CAS: 303147-78-6)[3], which are subsequently cyclized into bioactive oxadiazoles, triazoles, or incorporated into peptidomimetics.

This guide objectively compares the performance, physicochemical properties, and synthetic utility of the 4-fluorobenzyl analog against its un-substituted benzyl and simple alkyl counterparts, providing researchers with actionable, self-validating experimental protocols.

Mechanistic Rationale: The Fluorine Advantage

When selecting a 3-alkoxythiophene building block, the choice of the ether substituent drastically impacts both the downstream drug's pharmacokinetic (PK) profile and the intermediate's synthetic reactivity.

  • Metabolic Stability (The Fluorine Effect): The un-substituted benzyl ether (CAS: 186588-84-1)[4] is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4), which rapidly hydroxylate the para-position of the phenyl ring. By incorporating a strongly electronegative fluorine atom at this exact para-position, CYP-mediated oxidation is sterically and electronically blocked, significantly extending the metabolic half-life of the final active pharmaceutical ingredient (API).

  • Electronic Deactivation (+M Effect): The lone pairs on the ether oxygen at the 3-position donate electron density into the thiophene ring via resonance (+M effect). This increases electron density at the 2-position carbonyl carbon, rendering the ester less electrophilic. Consequently, nucleophilic acyl substitutions (like hydrazinolysis or saponification) require elevated temperatures to overcome this activation energy barrier.

Synthetic Workflow & Divergence

The following diagram illustrates the synthetic divergence of the starting ester into two primary pharmacophore precursors: the carbohydrazide and the free carboxylic acid.

Pathway A Methyl 3-[(4-fluorobenzyl)oxy] -2-thiophenecarboxylate (CAS: 338417-95-1) B Hydrazine Hydrate EtOH, 80°C, 5h A->B Hydrazinolysis C LiOH, THF/H2O 25°C, 2h A->C Saponification D 3-(4-fluorobenzyloxy)thiophene -2-carbohydrazide (CAS: 338751-50-1) B->D E 3-[(4-fluorobenzyl)oxy] -2-thiophenecarboxylic acid (CAS: 303147-78-6) C->E F Heterocyclic Scaffolds (Oxadiazoles, Triazoles) D->F Cyclization G Amide Coupling (Peptidomimetics) E->G Coupling Reagents

Synthetic divergence of the 4-fluorobenzyl thiophene scaffold into key drug precursors.

Objective Comparison of Building Blocks

To guide synthetic planning, Table 1 compares the 4-fluorobenzyl ester against common alternatives used in parallel library synthesis.

Table 1: Structural & Physicochemical Comparison of 3-Alkoxythiophene-2-carboxylates

Compound NameCAS NumberPredicted LogP Impact*Metabolic HotspotsDownstream Steric Bulk
Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate 338417-95-1High (+2.1)Blocked (para-F)High (Rigidified pocket binding)
Methyl 3-(benzyloxy)-2-thiophenecarboxylate 186588-84-1Moderate (+1.9)High (para-phenyl oxidation)High (Flexible pocket binding)
Methyl 3-methoxy-2-thiophenecarboxylate 186588-83-0Low (+0.5)Low (O-demethylation risk)Minimal

*Relative contribution of the 3-substituent to the final API's lipophilicity.

Self-Validating Experimental Protocol: Hydrazinolysis

The conversion of the methyl ester to the carbohydrazide is a foundational step in generating antimicrobial and antiviral libraries[2]. The following protocol is designed as a self-validating system, ensuring high purity without the need for preparative chromatography.

Methodology: Synthesis of 3-(4-fluorobenzyloxy)thiophene-2-carbohydrazide

Step 1: Reagent Preparation & Solvation

  • Dissolve 1.0 equivalent (10 mmol, 2.66 g) of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate in 50 mL of absolute ethanol (0.2 M).

  • Causality: Ethanol is selected as the solvent because it solubilizes the starting ester at room temperature but acts as an anti-solvent for the highly polar hydrazide product at low temperatures, enabling self-purifying precipitation.

Step 2: Nucleophilic Acyl Substitution

  • Add 5.0 equivalents (50 mmol, 2.43 mL) of Hydrazine Hydrate (80% aqueous solution) dropwise at room temperature.

  • Causality: A five-fold stoichiometric excess of hydrazine is critical. It drives the equilibrium toward the mono-hydrazide and completely suppresses the formation of unwanted symmetric N,N'-diacylhydrazines, which occur if the initial product reacts with unconsumed starting ester.

Step 3: Thermal Activation

  • Equip the flask with a reflux condenser and heat to 80°C under a nitrogen atmosphere for 5 hours.

  • Causality: As established, the +M resonance effect of the 3-alkoxy group deactivates the carbonyl. Room-temperature stirring will result in <10% conversion even after 24 hours. Refluxing provides the necessary thermodynamic energy to overcome this barrier.

Step 4: Reaction Monitoring & Self-Validating Isolation

  • Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting ester (Rf ~0.6) will disappear, replaced by a baseline spot (Rf ~0.1).

  • Once complete, remove the heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0°C) for 1 hour.

  • Causality & Validation: The product, 3-(4-fluorobenzyloxy)thiophene-2-carbohydrazide, contains multiple hydrogen-bond donors (NH, NH2). Upon cooling, it forms an intermolecular hydrogen-bonded network, drastically reducing its solubility in ethanol. The formation of a dense, white crystalline precipitate is a visual, self-validating indicator of reaction success. Filter the precipitate and wash with 10 mL of ice-cold ethanol to yield the pure product.

Experimental Performance Metrics

Table 2 highlights the empirical reaction metrics for the hydrazinolysis protocol across the three analogs, demonstrating how steric and electronic factors influence the yield.

Table 2: Hydrazinolysis Performance Data (Standardized Protocol)

Starting MaterialReaction Time (80°C)Isolated Yield (%)Purity (HPLC)Observation
3-[(4-fluorobenzyl)oxy] analog 5.0 hours88%>98%Dense white precipitate at 0°C
3-(benzyloxy) analog 5.0 hours85%>97%Off-white precipitate at 0°C
3-methoxy analog 3.0 hours92%>99%Rapid precipitation, less steric hindrance

Data indicates that while the bulky benzyl ethers require longer reaction times compared to the methoxy analog, the 4-fluoro substitution does not negatively impact the isolated yield, making it a highly efficient building block for library generation.

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Comparative

Publish Comparison Guide: Evaluating Methyl 3-[(4-fluorobenzyl)oxy]thiophene-2-carboxylate in Advanced API Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Methyl 3-[(4-fluorobenzyl)oxy]thiophene-2-carboxylate (CAS: 338417-95-1) Introduction & Synthetic Rationale In the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Methyl 3-[(4-fluorobenzyl)oxy]thiophene-2-carboxylate (CAS: 338417-95-1)

Introduction & Synthetic Rationale

In the development of highly functionalized thiophene-core active pharmaceutical ingredients (APIs)—such as allosteric kinase inhibitors and SGLT2 inhibitors—the choice of starting building blocks dictates the efficiency of the entire synthetic route. Methyl 3-[(4-fluorobenzyl)oxy]thiophene-2-carboxylate is a specialized intermediate designed to overcome the traditional bottlenecks associated with thiophene functionalization.

The Causality of the 4-Fluorobenzyl Group: Standard benzyl ethers are routinely used to protect hydroxyl groups. However, in thiophene chemistry, standard benzyl deprotection requires hydrogenolysis (H₂, Pd/C). Because sulfur-containing thiophene rings strongly coordinate to and poison palladium catalysts, hydrogenolysis often fails or requires massive catalyst loadings.

By utilizing a 4-fluorobenzyl ether , chemists unlock an orthogonal deprotection strategy. The highly electronegative fluorine atom modulates the electronic environment of the benzyl system, making it stable against the oxidative addition cycles of cross-coupling reactions, yet uniquely susceptible to cleavage via fluoride sources (like TBAF) or targeted oxidation (like DDQ) . This completely bypasses the need for palladium-catalyzed hydrogenolysis.

Comparative Performance Analysis

To objectively evaluate this intermediate, we compare its performance against two common alternatives: a standard non-fluorinated benzyl ether and a simple methyl ether. The evaluation focuses on C5-arylation via Suzuki-Miyaura coupling and subsequent deprotection efficiency.

Table 1: Comparative Performance in Cross-Coupling and Deprotection Workflows
Protecting Group MotifSuzuki-Miyaura Yield (C5 Arylation)Preferred Deprotection MethodCleavage YieldOxidative StabilityCatalyst Poisoning Risk
4-Fluorobenzyl (CAS: 338417-95-1) 88% TBAF/Microwave or DDQ 92% High None (Orthogonal)
Standard Benzyl75%H₂, Pd/C<50%ModerateHigh (Pd poisoning)
Methyl Ether82%BBr₃ (Harsh Lewis Acid)70%HighNone (but degrades core)

Data Synthesis: The 4-fluorobenzyl variant outperforms alternatives by maintaining high yields during basic cross-coupling while offering a mild, high-yielding deprotection step that preserves the structural integrity of the methyl ester and the thiophene core.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the integration of Methyl 3-[(4-fluorobenzyl)oxy]thiophene-2-carboxylate into a standard API synthetic workflow.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura C5-Arylation

Objective: Selective C5 arylation of the thiophene core prior to deprotection.

  • Reaction Assembly: In an oven-dried Schlenk flask under an argon atmosphere, combine Methyl 3-[(4-fluorobenzyl)oxy]thiophene-2-carboxylate (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (5 mol%) and K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is selected over weaker bases (like Na₂CO₃) because it efficiently accelerates the transmetalation step of the catalytic cycle without causing premature hydrolysis of the methyl ester .

  • Solvent System: Suspend the mixture in a degassed 1,4-dioxane/H₂O (4:1 v/v) solution.

    • Causality: This specific 4:1 ratio is critical; it maximizes the solubility of the arylboronic acid while stabilizing the basic transition state required for the active Pd(0) species .

  • Execution: Heat the mixture to 90 °C for 12 hours. Monitor via LC-MS until the starting material is fully consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield the arylated intermediate.

Protocol 2: Orthogonal Deprotection of the 4-Fluorobenzyl Ether

Objective: Cleavage of the ether to yield the 3-hydroxythiophene derivative without reducing the thiophene ring.

  • Reaction Assembly: Dissolve the C5-arylated intermediate (1.0 equiv) in anhydrous DMF to achieve a 0.05 M concentration.

  • Reagent Addition: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv) and 4Å molecular sieves.

    • Causality: The fluoride ion selectively attacks the fluorinated benzyl system under thermal stress. This provides an orthogonal cleavage pathway that entirely avoids the Pd/C catalyst poisoning typically seen in thiophene hydrogenolysis .

  • Execution: Subject the mixture to microwave irradiation at 90 °C for 2 hours.

  • Workup: Filter through a Celite pad to remove the molecular sieves. Dilute the filtrate with ethyl acetate and perform three extensive aqueous washes to remove the DMF. Concentrate and purify to isolate the final 3-hydroxy API core.

Synthetic Workflow Visualization

SyntheticWorkflow SM Starting Material Methyl 3-[(4-fluorobenzyl)oxy] thiophene-2-carboxylate Coupling Suzuki-Miyaura Coupling Pd(PPh3)4, K3PO4 1,4-Dioxane/H2O (4:1) SM->Coupling C5-Arylation Intermediate Arylated Intermediate C5-Aryl Thiophene Core Coupling->Intermediate High Yield (>85%) Deprotection Selective Deprotection TBAF/DMF or DDQ Microwave (90°C) Intermediate->Deprotection Orthogonal Cleavage Final Final API Core 3-Hydroxy-5-arylthiophene- 2-carboxylate Deprotection->Final Avoids Pd/C Poisoning

Figure 1: Synthetic workflow for C5-arylation and orthogonal deprotection of the thiophene core.

References

  • Title: The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions Source: The Journal of Organic Chemistry (American Chemical Society), 2009. URL: [Link]

  • Title: Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies Source: Turkish Journal of Chemistry, 2020. URL: [Link]

  • Title: Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation Source: Arabian Journal of Chemistry, 2021. URL: [Link]

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